4,4'-Diethyl-2,2'-bipyridine
Overview
Description
4,4’-Diethyl-2,2’-bipyridine is an organic compound with the molecular formula C14H16N2. It belongs to the bipyridine family, which consists of compounds with two pyridine rings connected by a single bond. This compound is known for its applications in coordination chemistry, where it acts as a ligand, binding to metal ions to form coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diethyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 4-bromo-2-ethylpyridine is reacted with a copper catalyst under high temperatures to form the bipyridine compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of 4,4’-Diethyl-2,2’-bipyridine often employs continuous flow processes to ensure consistent quality and yield. These processes utilize automated systems to control reaction conditions, such as temperature, pressure, and reagent concentrations, optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: It can participate in substitution reactions where one or both ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles and nucleophiles; reactions often require catalysts and specific solvents to achieve desired selectivity.
Major Products:
Oxidation: N-oxides of 4,4’-Diethyl-2,2’-bipyridine.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Diethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-Diethyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization . The compound’s redox activity also allows it to participate in electron transfer processes, making it valuable in electrochemical applications .
Comparison with Similar Compounds
4,4’-Bipyridine: Lacks the ethyl groups, making it less sterically hindered and more versatile in forming coordination complexes.
2,2’-Bipyridine: Has the nitrogen atoms in a different orientation, leading to different coordination properties and applications.
3,3’-Bipyridine: Another isomer with distinct electronic and steric properties.
Uniqueness: 4,4’-Diethyl-2,2’-bipyridine is unique due to the presence of ethyl groups, which influence its steric and electronic properties. These modifications can enhance its selectivity and stability in forming metal complexes, making it particularly useful in specific catalytic and material science applications .
Properties
IUPAC Name |
4-ethyl-2-(4-ethylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFUJDBZQPCHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=NC=CC(=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618480 | |
Record name | 4,4'-Diethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3052-28-6 | |
Record name | 4,4'-Diethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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